molecular formula C23H20ClNO3 B11585619 {1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone

{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone

Cat. No.: B11585619
M. Wt: 393.9 g/mol
InChI Key: BHYANYBYDGVATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone is a complex organic molecule that features a combination of indole, furan, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and furan intermediates, followed by their coupling with the phenoxypropyl group. Common reagents used in these reactions include halogenated solvents, strong bases, and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

Scientific Research Applications

{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of {1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Perfluoroalkyl-rhodium and iridium compounds: Complexes with similar structural features used in catalysis and material science.

Uniqueness

{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone: stands out due to its unique combination of indole, furan, and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

[1-[3-(4-chloro-3-methylphenoxy)propyl]indol-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H20ClNO3/c1-16-14-17(9-10-20(16)24)27-13-5-11-25-15-19(18-6-2-3-7-21(18)25)23(26)22-8-4-12-28-22/h2-4,6-10,12,14-15H,5,11,13H2,1H3

InChI Key

BHYANYBYDGVATA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.